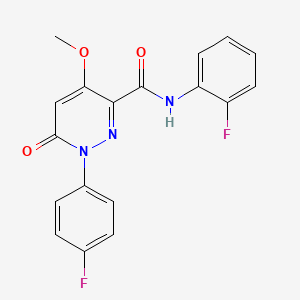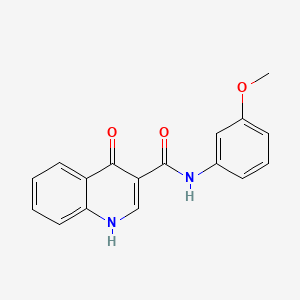![molecular formula C12H14BrN3O B2602062 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415628-66-7](/img/structure/B2602062.png)
5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a piperidine ring, and a pyridine ring with a nitrile group
作用機序
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that indole derivatives interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that boronic esters, which are structurally similar to this compound, are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations .
Result of Action
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the stability of boronic esters, which are structurally similar to this compound, can be influenced by environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the piperidine ring through nucleophilic substitution. The hydroxymethyl group can be introduced via a reduction reaction using appropriate reducing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 5-Bromo-2-[4-(carboxy)piperidin-1-yl]pyridine-3-carbonitrile.
Reduction: Formation of 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with a pyrazole ring instead of a piperidine ring.
5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.
特性
IUPAC Name |
5-bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-11-5-10(6-14)12(15-7-11)16-3-1-9(8-17)2-4-16/h5,7,9,17H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPJEACZCGZDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Methylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B2601979.png)
![tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate](/img/structure/B2601980.png)

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)




![5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2601997.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)

![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)
